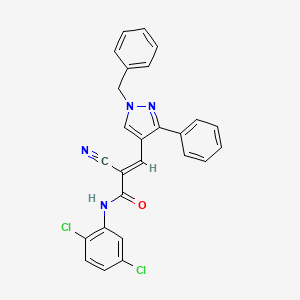
2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide, also known as LQFM-021, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the area of cancer treatment.
科学的研究の応用
2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer treatment.
作用機序
The mechanism of action of 2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide involves the inhibition of the Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. This compound also induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. In addition, this compound has been shown to have anti-angiogenic effects, which is the inhibition of the formation of new blood vessels that supply nutrients to tumors. This further enhances the anti-tumor effects of this compound.
実験室実験の利点と制限
One of the major advantages of 2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide is its potent anti-cancer effects, which make it a promising candidate for cancer treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Furthermore, more in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models. Finally, clinical trials are needed to evaluate the potential of this compound as a cancer treatment in humans.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies, particularly in the area of cancer treatment. Although there are some limitations to its use, the potential benefits of this compound make it a promising candidate for further research and development. With continued research, this compound may one day become a valuable tool in the fight against cancer.
合成法
The synthesis of 2-(4-isopropylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide involves the condensation of 2-(4-isopropylphenoxy) acetohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain a pure form of this compound.
特性
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(2)16-6-10-18(11-7-16)24-13-19(22)21-20-12-15-4-8-17(23-3)9-5-15/h4-12,14H,13H2,1-3H3,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDMOKAQGFYXLV-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine](/img/structure/B5336565.png)

![2-isopropyl-5-methylbenzo-1,4-quinone 4-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5336574.png)
![3-[(3-isoxazolylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5336576.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B5336578.png)
![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5336591.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5336596.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5336622.png)
![methyl 5-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pentanoate](/img/structure/B5336629.png)
![methyl 3-({[(1R*,3R*)-3-aminocyclopentyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B5336651.png)
![2-(4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenyl)pyridine](/img/structure/B5336656.png)

![N-butyl-N-methyl-3-[(4-methylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5336666.png)
![N-(4-isopropylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5336672.png)
